

# Methyl 1H-Indazole-5-carboxylate: A Technical Guide to Its Solubility Profile

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## Compound of Interest

Compound Name: **Methyl 1H-Indazole-5-carboxylate**

Cat. No.: **B1322806**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **Methyl 1H-Indazole-5-carboxylate**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.<sup>[1]</sup> While specific quantitative solubility data for this compound is not extensively published, this document outlines the necessary experimental protocols for its determination and discusses the broader context of indazole derivatives in relevant biological signaling pathways.

## Physicochemical Properties

A summary of the known physicochemical properties of **Methyl 1H-Indazole-5-carboxylate** is presented in Table 1. This data is essential for understanding its general solubility characteristics and for designing appropriate experimental conditions.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	176.17 g/mol	<a href="#">[3]</a>
Appearance	Light yellow to brown solid	<a href="#">[1]</a>
Melting Point	Not available	
Boiling Point	Not available	
CAS Number	473416-12-5	<a href="#">[3]</a>

## Solubility Determination: Experimental Protocols

The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following are detailed methodologies for determining the solubility of **Methyl 1H-Indazole-5-carboxylate**.

### Method 1: Equilibrium Solubility Measurement (Shake-Flask Method)

This is a standard method for determining the thermodynamic solubility of a compound.

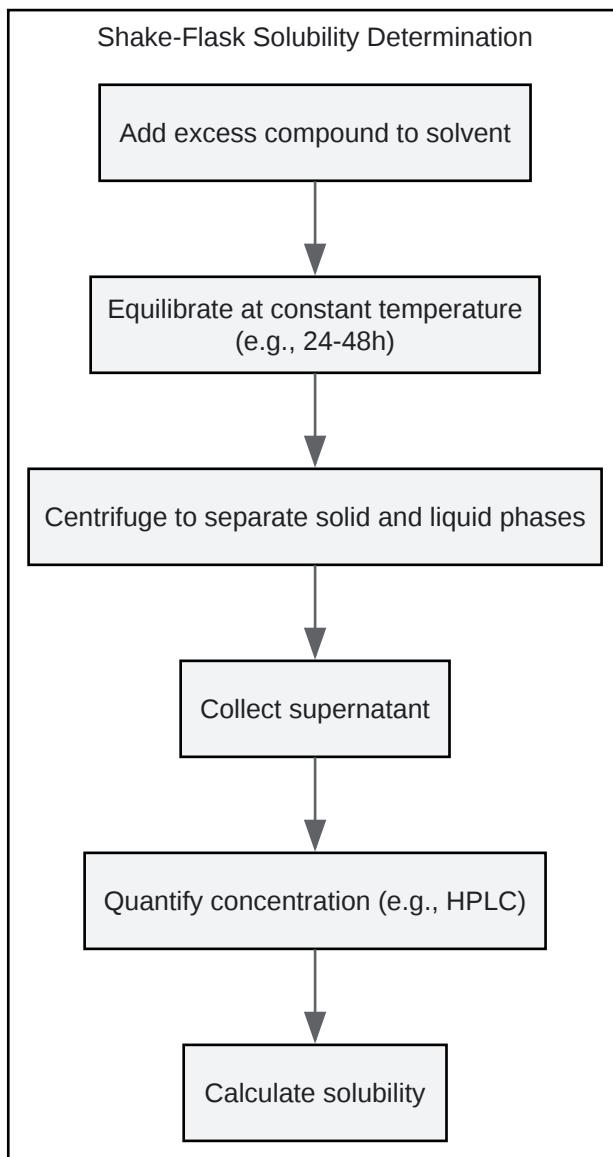
Protocol:

- Preparation of Saturated Solution: Add an excess amount of **Methyl 1H-Indazole-5-carboxylate** to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the samples to pellet the excess solid.
- Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-

Performance Liquid Chromatography (HPLC) with UV detection.

- Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or  $\mu$ g/mL).

A general workflow for this experimental protocol is depicted below.



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Caption: Workflow for Shake-Flask Solubility Determination.

## Method 2: Kinetic Solubility Measurement (High-Throughput Screening)

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

Protocol:

- Stock Solution Preparation: Prepare a concentrated stock solution of **Methyl 1H-Indazole-5-carboxylate** in an organic solvent such as dimethyl sulfoxide (DMSO).
- Serial Dilution: Add the stock solution to an aqueous buffer (e.g., PBS) in a multi-well plate to create a range of concentrations.
- Precipitation Detection: Monitor the solutions for the formation of a precipitate over a short period (e.g., 1-2 hours) using nephelometry or turbidimetry.
- Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

## Biological Context: Indazole Derivatives in Signaling Pathways

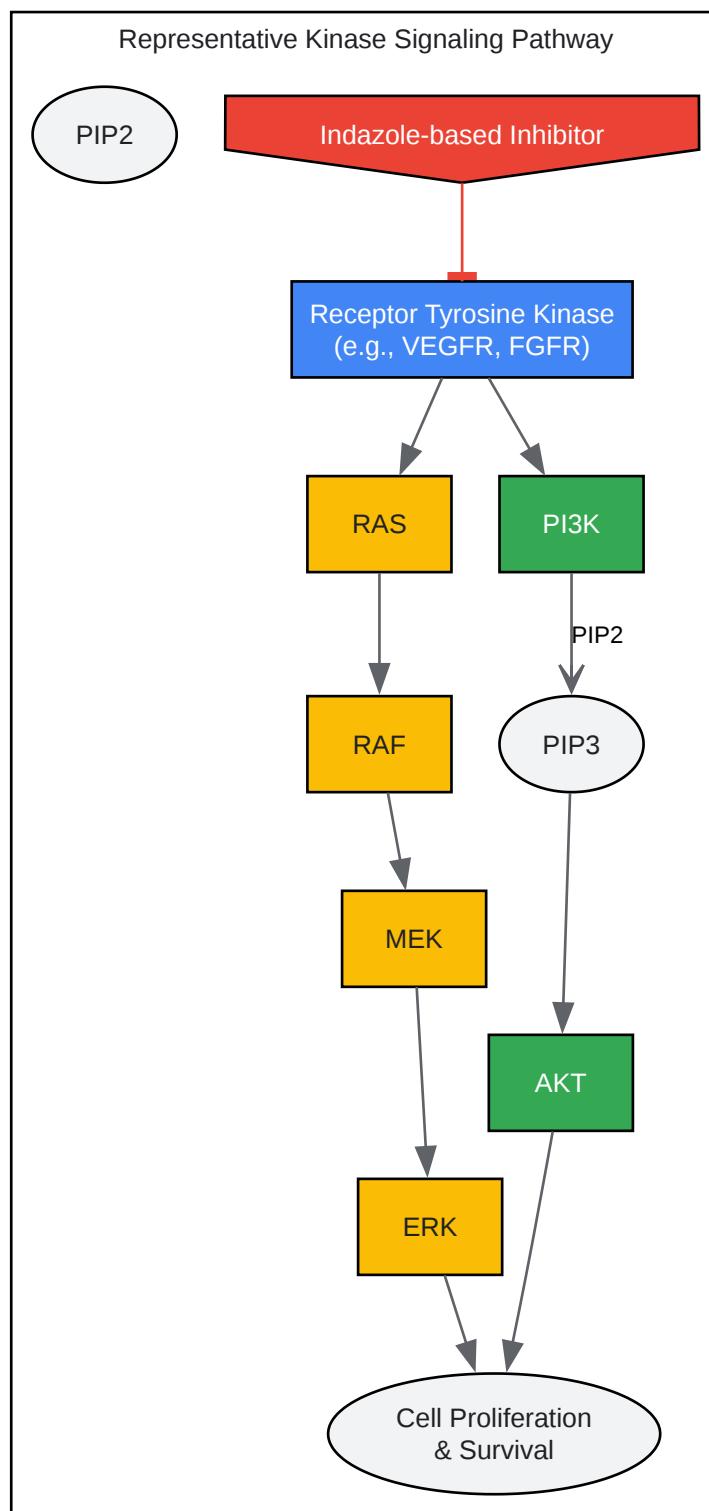
Indazole derivatives are a significant class of compounds in medicinal chemistry, frequently investigated as inhibitors of various protein kinases.<sup>[4][5][6]</sup> These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is often implicated in diseases such as cancer.

While the specific targets of **Methyl 1H-Indazole-5-carboxylate** are not extensively documented, its structural motif is found in inhibitors of several key signaling pathways, including:

- Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling: This pathway is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.<sup>[5][6]</sup>

- Fibroblast Growth Factor Receptor (FGFR) Signaling: Aberrant FGFR signaling can drive cell proliferation and survival in various cancers.[5][6]
- Phosphoinositide 3-kinase (PI3K)/Akt Signaling: This is a central pathway that regulates cell growth, proliferation, and survival.

The diagram below illustrates a simplified, representative signaling pathway that is often targeted by indazole-based kinase inhibitors.



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Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Indazole Derivatives.

## Conclusion

This technical guide provides a framework for understanding and determining the solubility profile of **Methyl 1H-Indazole-5-carboxylate**. While specific quantitative data remains to be fully elucidated in public literature, the provided experimental protocols offer a clear path for researchers to generate this crucial information. Furthermore, the contextualization of indazole derivatives within key signaling pathways highlights the potential biological relevance of this compound and its analogs in drug discovery and development.

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